
Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with several functional groups. It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an ester group (carboxylate). The presence of the methoxyphenyl group indicates that this compound may have some aromatic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the attachment of the various functional groups. Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic methoxyphenyl group and the pyridazine ring could contribute to the compound’s stability.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the ester group might undergo hydrolysis, and the pyridazine ring might participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc.科学的研究の応用
Synthesis and Structural Assignments
Ethyl 2,4-dioxooctanoate, a related compound, was used in studies exploring the synthesis of pyrazole derivatives. A regioselective route was developed to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, with studies emphasizing regiochemical and configurational assignments using various NMR methods (Ashton & Doss, 1993).
Metabolite Synthesis
Synthesis of metabolites of similar compounds has been explored, such as the creation of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate. These studies focus on developing efficient synthetic routes and exploring the utility of protective groups in complex synthesis processes (Mizuno et al., 2006).
Green Chemistry Applications
Green chemistry approaches have been applied in the synthesis of related pyrazole derivatives, utilizing environmentally friendly catalysts and conditions. For example, a study reported the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst in a solvent-free condition (Zolfigol et al., 2013).
Antimicrobial and Antioxidant Studies
Compounds structurally related to the specified ethyl derivative have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes studies on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives (Raghavendra et al., 2016).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound.
将来の方向性
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials, pharmaceuticals, or chemical reactions, depending on further research and studies.
Please note that these are general insights. For detailed and accurate information, specific studies and resources related to this exact compound would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical substances.
特性
IUPAC Name |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c1-3-30-22(28)21-18(13-20(27)25(24-21)16-7-5-4-6-8-16)31-14-19(26)23-15-9-11-17(29-2)12-10-15/h4-13H,3,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIKVQMIVDHHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)
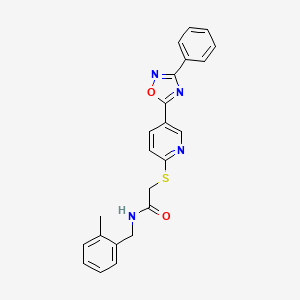
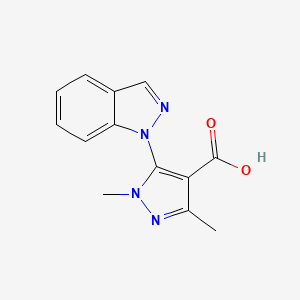
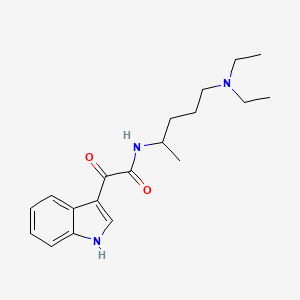

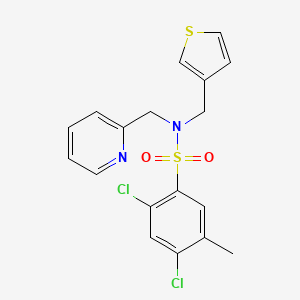

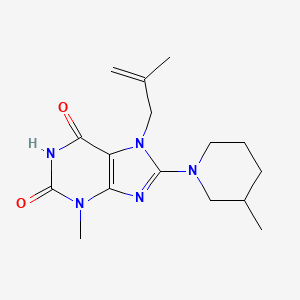
![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)
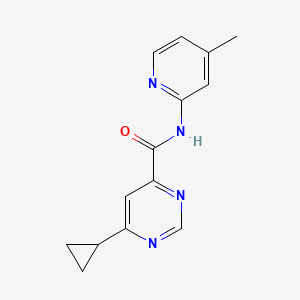
![N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2580448.png)
![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)
![N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2580451.png)